Welcome to the BenchChem Online Store!
molecular formula C27H27N B3328817 4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine CAS No. 52066-63-4

4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine

Cat. No. B3328817
M. Wt: 365.5 g/mol
InChI Key: DMIGTTJVERVKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09385326B2

Procedure details

To a solution of 4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine (5 g, 13.68 mmol) in CHCl3 (133 mL) at 0° C. was added N-bromosuccinimide (2.44 g, 13.68 mmol) over a period of 20 min. While warming up to room temperature, the resulting solution was stirred in the absence of light overnight. The reaction was quenched with a saturated aqueous solution of Na2S2O3. The resulting mixture was extracted with CH2Cl2 (3×) and the combined organic fractions were dried with MgSO4. After filtration and evaporation of the solvent, the residue was subjected to column chromatography (silica, n-hexane/CH2Cl2 4:1). Final recrystallization from ethanol yielded 2-bromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine as a white powder (5.6 g, 92%).
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
133 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:28])[C:11]2=[CH:12][CH:13]=[CH:14][C:15]3[C:16]([CH3:22])([CH3:21])[C:17]4[CH:18]=[CH:19][CH:20]=[C:7]5[C:8]=4[N:9]([C:10]=32)[C:4]2[C:5](=[CH:25][CH:26]=[CH:27][C:3]1=2)[C:6]5([CH3:24])[CH3:23].[Br:29]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:29][C:19]1[CH:20]=[C:7]2[C:6]([CH3:24])([CH3:23])[C:5]3[CH:25]=[CH:26][CH:27]=[C:3]4[C:2]([CH3:28])([CH3:1])[C:11]5[C:10]6[N:9]([C:4]=34)[C:8]2=[C:17]([C:16]([CH3:21])([CH3:22])[C:15]=6[CH:14]=[CH:13][CH:12]=5)[CH:18]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1(C2=C3C(C(C=4C=5N3C=3C1=CC=CC3C(C5C=CC4)(C)C)(C)C)=CC=C2)C
Name
Quantity
2.44 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
133 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred in the absence of light overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with a saturated aqueous solution of Na2S2O3
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
Final recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=2C(C=3C=CC=C4C3N3C2C(=C1)C(C1=C3C(C4(C)C)=CC=C1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.